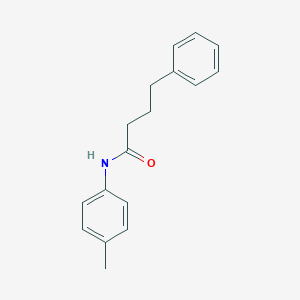
N-(4-methylphenyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-phenylbutanamide, also known as N-phenylbutyramide (N-PBA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-PBA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 237.33 g/mol.
Mecanismo De Acción
The mechanism of action of N-PBA is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is its ability to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation. N-PBA has also been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of various enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
N-PBA has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in various animal models, as well as improve insulin sensitivity and glucose metabolism in diabetic animals. N-PBA has also been shown to improve cognitive function and protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-PBA in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation is its limited availability and high cost compared to other compounds with similar properties.
Direcciones Futuras
There are several future directions for research on N-PBA. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity, with further studies needed to elucidate its mechanism of action and efficacy in human trials. Another area of interest is its potential as a neuroprotective agent, with further studies needed to investigate its effects on various neurodegenerative diseases. Additionally, research on the synthesis and modification of N-PBA may lead to the development of more potent and selective compounds with therapeutic potential.
Métodos De Síntesis
N-PBA can be synthesized through a variety of methods, including the reaction of 4-methylacetophenone and benzaldehyde in the presence of sodium hydroxide, or the reaction of 4-methylphenylacetic acid and phenylmagnesium bromide. Other methods include the reaction of 4-methylbenzoyl chloride and phenylmagnesium bromide, or the reaction of 4-methylbenzamide and benzaldehyde in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
N-PBA has been studied for its potential therapeutic properties in various scientific research fields. It has been investigated as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for metabolic disorders such as diabetes and obesity. N-PBA has also shown promise as a potential treatment for cancer, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-(4-methylphenyl)-4-phenylbutanamide |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H19NO/c1-14-10-12-16(13-11-14)18-17(19)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19) |
Clave InChI |
YDYWJEYZYHPIMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)



![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)





![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)